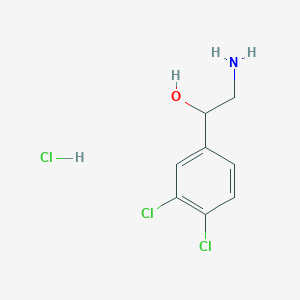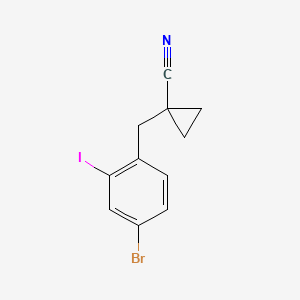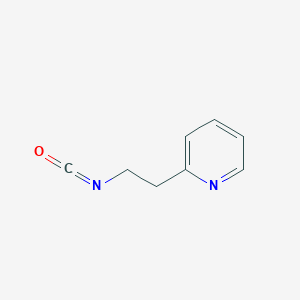
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a quinazoline core structure with specific substituents at the nitrogen and carbon positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the N-(4-ethylphenyl) and N,2-dimethyl groups can be achieved through nucleophilic substitution reactions. This involves reacting the quinazoline core with appropriate alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinazoline core can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Quinazolinamine, N-(4-ethylphenyl)-2-methyl-
- 7-chloro-N-(2-methylbenzyl)-4-quinazolinamine
Comparison
Compared to similar compounds, N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine may exhibit unique biological activities due to its specific substituents. The presence of the N-(4-ethylphenyl) and N,2-dimethyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
827031-19-6 |
|---|---|
Formule moléculaire |
C18H19N3 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3/c1-4-14-9-11-15(12-10-14)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3 |
Clé InChI |
ZXKCLECYMVGCNR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8742342.png)


![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)







![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
![8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
